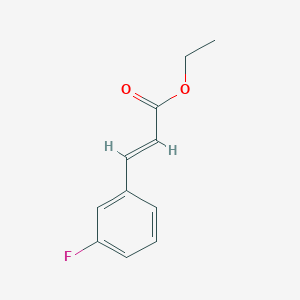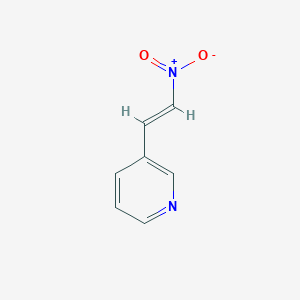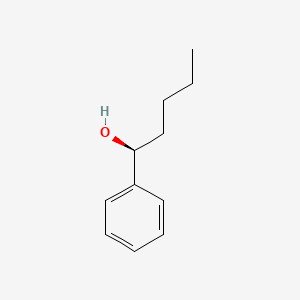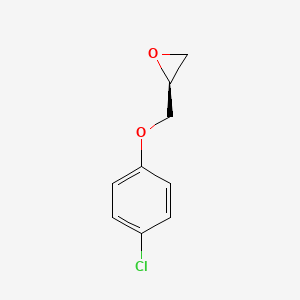![molecular formula C19H24O5 B1310884 [(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438030-13-8](/img/structure/B1310884.png)
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Vue d'ensemble
Description
[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as HDMOCA, is an organic compound with a wide range of applications in scientific research. HDMOCA is a versatile compound that can be used in various laboratory experiments and is also known to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis of various derivatives of this compound has shown potential in antimicrobial activity. One key study demonstrated the preparation of various compounds starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and exploring their potential in fighting microbial infections (Čačić et al., 2006).
Antibacterial and Antifungal Properties
- Another study focused on synthesizing thiazolidin-4-ones based on the chromenyl acetic acid and evaluated their antibacterial and antifungal properties. This highlights the compound's role in developing new antimicrobial agents (Čačić et al., 2009).
Antineoplastic Activity
- Research has also been conducted on derivatives of this compound for antineoplastic (anti-cancer) activities. A study synthesizing pyrano[3,2-c]chromene derivatives showed promising results in this area (Gašparová et al., 2013).
Cytotoxicity Studies
- The compound's derivatives have been isolated from natural sources, like Chroogomphus rutilus, and tested for cytotoxicity against various cell lines, indicating its potential in cancer research (Luo et al., 2015).
Photoactive Cellulose Derivatives
- A study demonstrated the synthesis of photoactive cellulose derivatives using this compound, highlighting its application in the development of smart materials sensitive to light (Wondraczek et al., 2012).
Antioxidant Activity
- The antioxidant properties of new coumarin derivatives, including those derived from this compound, have been studied, indicating its potential in preventing oxidative stress-related diseases (Kadhum et al., 2011).
Analgesic Properties
- Research has explored the analgesic (pain-relieving) properties of compounds derived from this chemical, showing potential in developing new pain management drugs (Il’ina et al., 2014).
Mécanisme D'action
As an HDAC inhibitor, “[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” likely works by inhibiting the activity of histone deacetylases, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone. This inhibition can affect gene expression and other cellular processes.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWAHGIUZVRYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)O)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



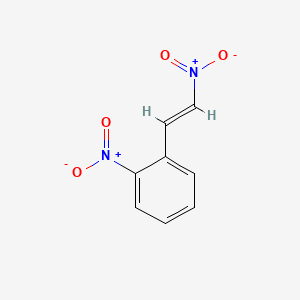
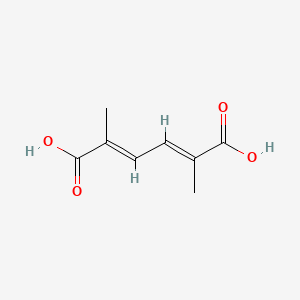
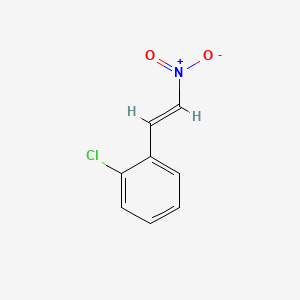
![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)

